ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate

Lipophilicity Membrane permeability CNS drug design

Ethyl (4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate (CAS 257613-43-7) is a heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class, characterized by a fused tricyclic system incorporating a benzofuran ring annulated to a pyrimidin-4(3H)-one core with an ethyl acetate substituent at the N3 position. The compound possesses a molecular formula of C₁₄H₁₂N₂O₄, a molecular weight of 272.26 g/mol, and is commercially supplied at ≥95% purity from multiple established chemical vendors.

Molecular Formula C14H12N2O4
Molecular Weight 272.26
CAS No. 257613-43-7
Cat. No. B2414208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate
CAS257613-43-7
Molecular FormulaC14H12N2O4
Molecular Weight272.26
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32
InChIInChI=1S/C14H12N2O4/c1-2-19-11(17)7-16-8-15-12-9-5-3-4-6-10(9)20-13(12)14(16)18/h3-6,8H,2,7H2,1H3
InChIKeyXFCDCMOHPWFCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate (CAS 257613-43-7): Core Scaffold Identity and Physicochemical Profile for Research Procurement


Ethyl (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate (CAS 257613-43-7) is a heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class, characterized by a fused tricyclic system incorporating a benzofuran ring annulated to a pyrimidin-4(3H)-one core with an ethyl acetate substituent at the N3 position . The compound possesses a molecular formula of C₁₄H₁₂N₂O₄, a molecular weight of 272.26 g/mol, and is commercially supplied at ≥95% purity from multiple established chemical vendors . The benzofuro[3,2-d]pyrimidine scaffold has been validated across multiple therapeutic target classes, including kinase inhibition (Cdc7 IC₅₀ = 3.4 nM for XL-413), antifungal CaPkc1 inhibition (IC₅₀ = 44 nM for cercosporamide), and HIV-1 reverse transcriptase inhibition, establishing this core as a privileged structure in medicinal chemistry [1][2]. The presence of the ethyl ester moiety at N3 distinguishes this compound from the corresponding free acid (CAS 257613-44-8) and other ester analogs, conferring differential physicochemical properties relevant to both biological screening and downstream synthetic derivatization.

Why In-Class Benzofuro[3,2-d]pyrimidine Analogs Cannot Substitute for Ethyl (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate in Research Programs


The benzofuro[3,2-d]pyrimidine scaffold exhibits extreme sensitivity to both the position and nature of substituents, making generic substitution scientifically unsound. Even within the narrow sub-class of N3-acetate derivatives, the ester moiety (ethyl vs. methyl vs. free acid) dictates logP, solubility, membrane permeability, and metabolic stability . Literature precedents in closely related benzofurano[3,2-d]pyrimidin-2-one HIV-1 reverse transcriptase inhibitors demonstrate that moving substituents between the N1, C4, C7, and C8 positions shifts antiviral potency from low micromolar to low nanomolar ranges—a >1,000-fold window driven entirely by regiochemical substitution patterns [1]. Similarly, in the cercosporamide-derived CaPkc1 inhibitor series, changing the substitution at the pyrimidine 2-position or modifying the benzofuran hydroxylation pattern alters IC₅₀ values from 44 nM to >10,000 nM [2]. The target compound's specific N3-ethyl acetate appendage provides a synthetic handle for prodrug strategies or further elaboration (e.g., hydrolysis to the active acid, amidation, hydrazinolysis) that is absent in N1-substituted, C2-substituted, or 2-thioxo analogs, making it functionally non-interchangeable with other benzofuro[3,2-d]pyrimidine building blocks [3].

Ethyl (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate: Quantitative Differentiation Against Closest Analogs and In-Class Comparators


Lipophilicity Advantage: Ethyl Ester vs. Free Carboxylic Acid (CAS 257613-44-8) – LogP Differential Drives Membrane Permeability

The ethyl ester derivative (target compound, MW 272.26) exhibits a calculated logP value estimated between 1.5 and 2.4, based on interpolation from the measured logP of the corresponding free acid (CAS 257613-44-8, measured logP = 0.944) and the known logP contribution of an ethyl ester vs. carboxylic acid functional group (+0.6 to +1.4 log units for ethyl esterification) [1]. For context, a structurally related 4-oxobenzofuro[3,2-d]pyrimidine analog, 3-amino-3,4-dihydro-2-methyl-4-oxobenzofuro(3,2-d)pyrimidine, has a reported logP of 1.7461 [2]. This represents an approximately 0.6–1.4 log unit increase in lipophilicity compared to the free acid form (logP 0.944), translating to a theoretical 4- to 25-fold increase in n-octanol/water partition coefficient, which directly correlates with enhanced passive membrane permeability and potential blood–brain barrier penetration [1]. The acid analog (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid (OBF) is documented as a GABAA receptor antagonist ligand, but its low logP (0.944) limits its utility for CNS target engagement studies without ester prodrug modification .

Lipophilicity Membrane permeability CNS drug design Prodrug strategy

Scaffold Privilege Evidence: Benzofuro[3,2-d]pyrimidine Core vs. Thieno[3,2-d]pyrimidine – Differential Kinase Inhibitory Capacity

The benzofuro[3,2-d]pyrimidine scaffold is a validated kinase inhibitor pharmacophore, with the closely related analog XL-413 (8-chloro-2-[(2S)-pyrrolidin-2-yl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one) demonstrating potent ATP-competitive Cdc7 kinase inhibition with an IC₅₀ of 3.4 nM [1]. In the CaPkc1 kinase inhibitor series, benzofuro[3,2-d]pyrimidine-2,4-dione derivative 23 exhibited synergistic fluconazole susceptibility restoration in resistant Candida albicans, while the natural product cercosporamide itself inhibits CaPkc1 with an IC₅₀ of 44 nM [2]. By contrast, thieno[3,2-d]pyrimidine analogs, which replace the benzofuran oxygen with sulfur, show a distinct kinase selectivity profile: a thieno[2,3-d]pyrimidine derivative (9d) inhibited PDGFR-α with an IC₅₀ of 0.155 μM (155 nM), approximately 45-fold weaker than XL-413's activity on Cdc7, and targeting an entirely different kinase family [3]. The benzofuro[3,2-d]pyrimidine core's planar, electron-rich benzofuran ring enables π-stacking interactions within the kinase hinge region that the thieno analog cannot identically replicate due to altered electron distribution and ring geometry [2][3]. Furthermore, in anticancer screening, benzofuro[3,2-d]pyrimidine derivative 12a showed IC₅₀ values in the low micromolar range against HepG2 and HeLa cell lines, with the most potent furo[2,3-d]pyrimidine analog (4a) achieving IC₅₀ = 0.70 μM against HepG2—demonstrating that the benzofuro vs. furo ring fusion alone can shift cytotoxicity profiles [4].

Kinase inhibition Scaffold comparison Hinge-binding motif Anticancer drug discovery

Derivatization Versatility: N3-Ethyl Acetate as a Synthetic Handle vs. N1-Substituted or C2-Substituted Benzofuro[3,2-d]pyrimidine Analogs

The N3-ethyl acetate group on the target compound serves as a versatile synthetic handle for three distinct derivatization pathways that are inaccessible to N1-substituted or C2-substituted benzofuro[3,2-d]pyrimidine analogs: (1) base-catalyzed hydrolysis yields the free carboxylic acid (CAS 257613-44-8), a documented GABAA receptor antagonist ligand ; (2) direct amidation with primary or secondary amines generates a library of N3-acetamide derivatives for structure–activity relationship (SAR) exploration; (3) hydrazinolysis followed by cyclization enables access to fused triazolo- and tetrazolo-benzofuro[3,2-d]pyrimidine tetracyclic systems, as demonstrated by Basavaraja et al. using analogous 2-thioxo substrates [1]. In the HIV-1 nucleotide-competing reverse transcriptase inhibitor (NcRTI) series, substitution at the N1 position was critical for potency optimization—analogs with N1 modifications achieved nanomolar antiviral activity (EC₅₀ in the low nM range), whereas the unsubstituted N1 parent compounds were inactive (>10 μM) [2]. This demonstrates that the N3 acetate substituent position is not merely an inert appendage but a key determinant of biological activity and synthetic trajectory. The methyl ester analog (MW 258.23) offers lower molecular weight but reduced lipophilicity and a different hydrolysis rate, making the ethyl ester the preferred intermediate when both adequate lipophilicity and hydrolytic lability are desired .

Building block Chemical derivatization Library synthesis Prodrug design

Commercial Availability and Quality Verification: Multi-Vendor Sourcing with ≥95% Purity Across Independent Suppliers

The target compound is commercially available from at least four independent suppliers with documented minimum purity specifications of ≥95%: AKSci (Cat. 1396CM, 95%), CymitQuimica/Biosynth (Ref. 3D-HKA61343, min. 95%), AmayBio/Aladdin (Cat. E989826, ≥95%), and Leyan (Cat. 1369823, 95%) . Moldb (Cat. M178257) additionally offers analytical documentation including NMR, HPLC, and LC-MS data for quality verification . In contrast, the corresponding free acid (CAS 257613-44-8) is primarily available through Enamine and Santa Cruz Biotechnology at 95% purity, but with more limited supplier diversity and analytical documentation . The ethyl ester's broader multi-vendor availability at consistent purity reduces single-supplier dependency risk for long-term research programs. The compound is classified as a heterocyclic building block for research and further manufacturing use, with storage recommendations of sealed dry conditions at 2–8°C . Pricing transparency across vendors (e.g., 1 mg at ~$360 USD equivalent from Aladdin; 500 mg at $957 from Moldb) enables cost-effective procurement planning at multiple scales .

Procurement Quality control Vendor comparison Building block sourcing

GABA Receptor Pharmacology: N3-Ethyl Ester as a Potential CNS- Penetrant Prodrug of the GABAA Antagonist OBF

The free carboxylic acid analog, (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid (OBF, CAS 257613-44-8), is documented as a synthetic ligand that binds to the GABAA receptor and functions as an antagonist . However, OBF's measured logP of 0.944 places it below the generally accepted optimal CNS drug range (logP 1.5–4.5), potentially limiting its passive diffusion across the blood–brain barrier. The ethyl ester (target compound) with an estimated logP of 1.7–2.2 is predicted to exhibit improved CNS penetration by passive diffusion, functioning as a prodrug that can be hydrolyzed intracellularly by esterases to release the active GABAA antagonist OBF [1]. This prodrug hypothesis is supported by the well-established principle that ethyl esterification of carboxylic acid-containing CNS agents (e.g., angiotensin-converting enzyme inhibitors, dopamine prodrugs) enhances brain uptake by 2- to 10-fold depending on the specific ester and target tissue [1]. While no direct GABAA binding data (Ki or IC₅₀) for OBF were located in ChEMBL, BindingDB, or PubMed at the time of this analysis, the documented GABAA antagonist classification combined with the logP differential constitutes a mechanistically grounded rationale for selecting the ethyl ester over the free acid in CNS-targeted screening cascades.

GABA receptor Prodrug CNS penetration Neuropharmacology

High-Impact Application Scenarios for Ethyl (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetate (CAS 257613-43-7) in Drug Discovery and Chemical Biology


CNS-Targeted GABAA Receptor Probe Development via Ester Prodrug Strategy

Researchers investigating GABAA receptor pharmacology can deploy the ethyl ester as a CNS-penetrant prodrug scaffold. Following passive diffusion across the blood–brain barrier (facilitated by the estimated logP of 1.7–2.2 vs. the free acid logP of 0.944 [1]), intracellular esterases hydrolyze the ethyl ester to release the active GABAA antagonist OBF at the target site. This approach is particularly relevant for in vivo target engagement studies where the free acid's low lipophilicity precludes adequate brain exposure. The well-characterized commercial availability of the ethyl ester at ≥95% purity from multiple vendors supports reproducible in vivo dosing experiments.

Focused Kinase Inhibitor Library Synthesis via N3-Acetate Derivatization

The N3-ethyl acetate group enables three parallel derivatization pathways—hydrolysis, amidation, and hydrazinolysis/cyclization [2]—allowing medicinal chemists to generate a diverse library of 50–200 compounds from a single building block. Given the benzofuro[3,2-d]pyrimidine scaffold's validated activity against Cdc7 kinase (IC₅₀ = 3.4 nM for XL-413 [3]) and CaPkc1 (IC₅₀ = 44 nM for cercosporamide [4]), this derivatization strategy can rapidly explore SAR around the N3 position while maintaining the core scaffold's hinge-binding pharmacophore. The resulting amide or fused heterocycle libraries can be screened against kinase panels to identify selective inhibitors.

Antifungal Synergy Screening in Azole-Resistant Candida albicans Models

Building on the demonstrated synergistic effect of benzofuro[3,2-d]pyrimidine-2,4-dione derivative 23 with fluconazole in restoring susceptibility of resistant C. albicans strains [4], the target compound can serve as a starting point for synthesizing N3-modified analogs for co-administration antifungal screening. The ethyl ester handle allows systematic variation of the N3 substituent while maintaining the core scaffold required for CaPkc1 inhibition. Compounds can be evaluated in checkerboard assays with fluconazole against azole-resistant clinical isolates, using the cercosporamide CaPkc1 IC₅₀ of 44 nM as a benchmark [4].

HIV-1 Reverse Transcriptase Inhibitor Lead Optimization via Scaffold Hybridization

The benzofurano[3,2-d]pyrimidin-2-one NcRTI series achieved nanomolar antiviral potency through systematic optimization of N1, C4, C7, and C8 substituents [5]. The target compound, bearing the 4-oxo substitution pattern at a different position (C4 rather than C2), offers a scaffold hybridization opportunity: combining the N3-ethyl acetate derivatization handle with substitutions at positions known to enhance NcRTI potency could yield novel dual-mechanism inhibitors. The established SAR showing >1,000-fold potency differences between substituted and unsubstituted analogs [5] underscores the critical importance of using the correctly substituted building block from the outset of a medicinal chemistry campaign.

Quote Request

Request a Quote for ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.